molecular formula C8H13N3 B8707298 6-(2-Aminoethyl)-4-methylpyridin-2-amine

6-(2-Aminoethyl)-4-methylpyridin-2-amine

Cat. No.: B8707298
M. Wt: 151.21 g/mol
InChI Key: ZKZHBVOLFTWRDX-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-methylpyridin-2-amine is a pyridine derivative featuring a 4-methyl group and a 2-aminoethyl substituent at the 6-position of the pyridine ring. Its synthesis typically involves multi-step reactions, including protection/deprotection strategies (e.g., using 2,5-dimethylpyrrole groups) and chromatographic purification, as seen in related analogues . The presence of the aminoethyl side chain enhances hydrogen-bonding capacity, which may influence binding affinity to biological targets .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

6-(2-aminoethyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C8H13N3/c1-6-4-7(2-3-9)11-8(10)5-6/h4-5H,2-3,9H2,1H3,(H2,10,11)

InChI Key

ZKZHBVOLFTWRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorinated Derivatives
  • 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (9): This compound, radiolabeled with fluorine-18 ([¹⁸F]9), demonstrated specific binding to iNOS in LPS-treated mice, making it a promising PET radiotracer . Its fluoropropyl substituent improves lipophilicity, enhancing blood-brain barrier penetration compared to the hydrophilic aminoethyl group in the target compound.
  • 6-(3-Fluoropropyl)-4-methylpyridin-2-amine (18) and 6-(4-Fluorobutyl)-4-methylpyridin-2-amine (20): These analogues showed reduced iNOS inhibition potency compared to 9, highlighting the importance of substituent length and fluorine positioning .
Chiral and Enantiomeric Analogues
  • (S)-6-(2-Amino-2-(3-(2-(6-amino-4-methylpyridin-2-yl)ethyl)phenyl)ethyl)-4-methylpyridin-2-amine (3S) and (R)-enantiomer (3R): These enantiomers exhibited distinct optical rotations ([α]²⁰_D = +72.1° vs. −79.2°) and differential binding to nNOS, with 3S showing higher selectivity . The phenyl-ethyl linkage introduces steric effects absent in the aminoethyl-substituted parent compound.
Heterocyclic Modifications
  • 6-(((3R,4R)-4-(2-((2,2-Difluoro-2-(2-chlorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine (8b): Incorporation of a pyrrolidine ring and chloro substituent improved nNOS inhibition (IC₅₀ < 50 nM) by introducing additional hydrophobic interactions .
Aminoethyl vs. Methylthio Derivatives
  • 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33): The methylthio group enhances electron density but reduces solubility, limiting its utility in aqueous biological systems compared to aminoethyl derivatives .

Structural and Physicochemical Properties

Compound Name Substituent(s) Key Properties Biological Application Reference
6-(2-Aminoethyl)-4-methylpyridin-2-amine 2-Aminoethyl at C6 High hydrogen-bonding capacity; moderate logP nNOS/iNOS inhibitor
[¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine (9) 2-Fluoropropyl at C6 logP = 1.8; specific iNOS binding in vivo PET imaging agent
6-(3-Fluoropropyl)-4-methylpyridin-2-amine (18) 3-Fluoropropyl at C6 Lower iNOS affinity vs. 9 ; reduced brain uptake Secondary radiotracer candidate
Compound 8b Pyrrolidine-chlorophenyl IC₅₀ < 50 nM for nNOS; enhanced hydrophobic interactions Potent nNOS inhibitor
Compound 33 Methylthio-butyl High electron density; poor aqueous solubility Limited biological testing

Key Research Findings

  • PET Imaging Potential: [¹⁸F]9 showed 10% radiochemical yield and specific lung uptake in LPS-induced mice, outperforming non-fluorinated analogues .
  • Enantiomer Selectivity: 3S exhibited 10-fold higher nNOS binding than 3R, emphasizing the role of stereochemistry .
  • Hydrophobic vs. Polar Groups: Methylthio derivatives (e.g., 33) exhibited poor solubility, whereas aminoethyl/pyrrolidine-containing compounds (e.g., 8b) achieved sub-50 nM potency .

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